methyl 5-oxo-2-{[4-(propan-2-yl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
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Description
Mechanism of Action
Target of Action
Similar compounds have been found to targetTankyrase (TNKS) , which plays a vital role in cellular processes, making it a suitable target, especially in cancer .
Mode of Action
For instance, some compounds inhibit the function of their targets, leading to a decrease in the target’s activity .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
Similar compounds have been found to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
methyl 5-oxo-2-(4-propan-2-ylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-11(2)12-4-7-14(8-5-12)21-19-23-24-17(25)15-9-6-13(18(26)27-3)10-16(15)22-20(24)28-19/h4-11H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPBBZYRKKOECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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